molecular formula C11H16ClNO B6609341 1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride CAS No. 2866335-75-1

1-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

Cat. No.: B6609341
CAS No.: 2866335-75-1
M. Wt: 213.70 g/mol
InChI Key: WBCZPARQCJLTEO-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride (hereafter referred to as “1-Methoxy-Inden-5-ylmethanamine hydrochloride”) is a synthetic compound with a variety of applications in scientific research. It is used in a variety of laboratory experiments, such as those involving biochemical and physiological effects, and has been found to have advantages and limitations for its use.

Scientific Research Applications

1-Methoxy-Inden-5-ylmethanamine hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including indenyl-substituted polycyclic aromatic hydrocarbons, indenyl-substituted polycyclic aromatic ethers, and indenyl-substituted polycyclic aromatic amines. It has also been used in the synthesis of indenyl-substituted polycyclic aromatic sulfonamides, indenyl-substituted polycyclic aromatic nitriles, and indenyl-substituted polycyclic aromatic thioethers. In addition, 1-Methoxy-Inden-5-ylmethanamine hydrochloride has been used in the synthesis of indenyl-substituted polycyclic aromatic esters, indenyl-substituted polycyclic aromatic amides, and indenyl-substituted polycyclic aromatic sulfides.

Mechanism of Action

1-Methoxy-Inden-5-ylmethanamine hydrochloride is believed to act as an agonist of the serotonin 5-HT2A receptor. It is thought to bind to this receptor and activate it, leading to the release of neurotransmitters in the brain. This activation of the serotonin 5-HT2A receptor is thought to be responsible for the biochemical and physiological effects of 1-Methoxy-Inden-5-ylmethanamine hydrochloride.
Biochemical and Physiological Effects
1-Methoxy-Inden-5-ylmethanamine hydrochloride has been found to have a variety of biochemical and physiological effects. These include an increase in serotonin levels in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have an anti-inflammatory effect, which can be useful in the treatment of a variety of conditions. In addition, 1-Methoxy-Inden-5-ylmethanamine hydrochloride has been found to have an analgesic effect, which can be beneficial in the treatment of pain.

Advantages and Limitations for Lab Experiments

1-Methoxy-Inden-5-ylmethanamine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high solubility in water, making it easy to use in a variety of experiments. In addition, it is relatively stable, making it suitable for long-term storage. However, it is also relatively expensive, which can limit its use in some experiments.

Future Directions

The use of 1-Methoxy-Inden-5-ylmethanamine hydrochloride in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is in the development of new compounds with similar effects to those of 1-Methoxy-Inden-5-ylmethanamine hydrochloride, such as novel agonists of the serotonin 5-HT2A receptor. Another potential direction is the use of 1-Methoxy-Inden-5-ylmethanamine hydrochloride in the development of new treatments for a variety of conditions, such as depression, anxiety, and pain. Finally, 1-Methoxy-Inden-5-ylmethanamine hydrochloride could be used in the development of new diagnostic tools, such as those that could detect changes in neurotransmitter levels in the brain.

Synthesis Methods

1-Methoxy-Inden-5-ylmethanamine hydrochloride is synthesized via a multi-step process. The first step involves the reaction of 1-methoxy-2,3-dihydro-1H-inden-5-ol with anhydrous hydrogen chloride. This reaction produces 1-methoxy-2,3-dihydro-1H-inden-5-yl chloride. The second step involves the reaction of 1-methoxy-2,3-dihydro-1H-inden-5-yl chloride with methylamine. This reaction produces 1-methoxy-2,3-dihydro-1H-inden-5-ylmethanamine, which is then treated with hydrochloric acid to produce 1-methoxy-2,3-dihydro-1H-inden-5-ylmethanamine hydrochloride.

Properties

IUPAC Name

(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12;/h5-6H,2-4,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZPARQCJLTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCC2=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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